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molecular formula C7H6N2O B1589630 3-Cyano-4-methyl-2-pyridone CAS No. 93271-59-1

3-Cyano-4-methyl-2-pyridone

Cat. No. B1589630
M. Wt: 134.14 g/mol
InChI Key: XSJRLWNOZDULKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06399781B1

Procedure details

treating the mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene so produced with a strong acid and water, to yield 3-cyano-4-methyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][C:5]([CH3:11])=[C:6]([C:9]#[N:10])[C:7]#[N:8].C(C(C#N)=C(C)C=C[O:20]C)#N>O>[C:7]([C:6]1[C:9](=[O:20])[NH:10][CH:3]=[CH:4][C:5]=1[CH3:11])#[N:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(=C(C#N)C#N)C)OC
Name
1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=C(C=COC)C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treating

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC=CC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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